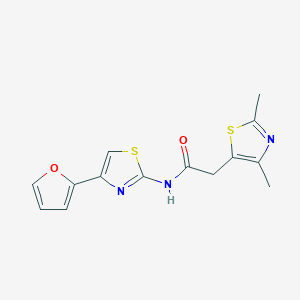

2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Description

2-(2,4-Dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring two thiazole rings. The first thiazole moiety is substituted with methyl groups at positions 2 and 4, while the second thiazole ring bears a furan-2-yl substituent at position 3. The acetamide linker bridges these heterocycles, forming a structurally complex molecule.

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-8-12(21-9(2)15-8)6-13(18)17-14-16-10(7-20-14)11-4-3-5-19-11/h3-5,7H,6H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMNPFBYZNFOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC2=NC(=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme-inhibiting properties, supported by data tables and research findings.

- Molecular Formula : C14H13N3O2S2

- Molecular Weight : 319.4 g/mol

- CAS Number : 1235321-60-4

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT29 (Colon cancer) | 10.0 | |

| MCF7 (Breast cancer) | 15.5 | |

| U251 (Glioblastoma) | 8.7 |

In a study involving structural activity relationship (SAR) analysis, the presence of specific substituents on the thiazole ring significantly enhanced cytotoxicity, indicating that modifications can lead to improved therapeutic efficacy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Its effectiveness against various bacterial strains was assessed through standard antimicrobial susceptibility tests.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's interaction with various enzymes has been investigated, revealing its potential as an enzyme inhibitor. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

The biological activity of 2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is attributed to its ability to interact with cellular targets:

- DNA Interaction : The compound exhibits DNA cleavage activity, which can lead to apoptosis in cancer cells.

- Protein Binding : It binds to proteins involved in cell signaling pathways, modulating their functions and affecting cellular communication.

- Enzyme Modulation : By inhibiting specific enzymes, it alters metabolic pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound against specific cancer types and pathogens:

- Anticancer Study : A study conducted on colon and breast cancer cells demonstrated that the compound significantly reduced cell viability compared to control groups .

- Antibacterial Study : Research on its antibacterial properties indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations.

Scientific Research Applications

2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a thiazole derivative with potential biological activities, drawing interest in medicinal chemistry. It has a molecular weight of 319.4 g/mol and the molecular formula C14H13N3O2S2.

Key Properties and Features:

- IUPAC Name: 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide

- CAS Number: 1235321-60-4

- Molecular Weight: 319.4 g/mol

- Molecular Formula: C14H13N3O2S2

Biological Activities

2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide has demonstrated anticancer and antimicrobial properties, as well as the ability to inhibit enzymes.

Anticancer Activity:

- It has been evaluated for cytotoxic effects against cancer cell lines.

-

Showed significant anticancer properties. In structural activity relationship (SAR) analysis, specific substituents on the thiazole ring enhanced cytotoxicity, suggesting modifications could improve therapeutic efficacy.

Cell Line IC50 (µM) HT29 (Colon cancer) 10.0 MCF7 (Breast cancer) 15.5 U251 (Glioblastoma) 8.7 - The compound exhibits DNA cleavage activity, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity:

-

It has shown effectiveness against bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - It may serve as a candidate for developing new antimicrobial agents.

Enzyme Inhibition:

- It can inhibit cyclooxygenase (COX) enzymes, which are important in inflammatory processes.

- It binds to proteins involved in cell signaling pathways, modulating their functions and affecting cellular communication.

- By inhibiting specific enzymes, it alters metabolic pathways critical for cell survival and proliferation.

Case Studies

- Anticancer Study: The compound significantly reduced cell viability in colon and breast cancer cells compared to control groups.

- Antibacterial Study: It effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:

Key Observations :

- Thiazole vs. Thiadiazole/Triazole : Replacement of the thiazole ring with thiadiazole (e.g., in ) or triazole (e.g., ) alters electronic properties and binding affinities. Thiadiazoles often enhance metabolic stability, while triazoles improve solubility .

- Substituent Impact: The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or fluorophenyl groups in analogs .

Pharmacological Activities

- Anti-Exudative Activity : Compounds like 3.1–3.21 () with triazole-furan motifs showed significant anti-exudative effects (10 mg/kg dose) comparable to diclofenac (8 mg/kg). The target compound’s furan-thiazole scaffold may exhibit similar efficacy but requires empirical validation.

- Antimicrobial Activity: Chloroacetamide derivatives (e.g., ) demonstrated moderate activity against gram-positive bacteria. The furan-thiazole hybrid in the target compound may broaden antimicrobial spectra, as furans are known to disrupt microbial biofilms .

- Anticancer Potential: Thiazole derivatives (e.g., ) exhibited IC50 values as low as 1.61 µg/mL against HepG-2 cells. The methyl and furan substituents in the target compound could modulate cytotoxicity via steric or electronic effects .

Computational and Docking Studies

The furan-thiazole scaffold may similarly target kinases or inflammatory enzymes, warranting molecular dynamics simulations or DFT studies .

Q & A

Q. What synthetic methodologies are employed to prepare thiazole-furan acetamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example:

Core thiazole formation : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water under reflux (1–2 hours) yields thiazole intermediates .

Acetamide coupling : Introducing the 2,4-dimethylthiazole moiety via nucleophilic substitution or condensation, often using KOH as a base to deprotonate reactive sites .

- Optimization : Key parameters include solvent polarity (ethanol for solubility), temperature (reflux at ~80°C), and stoichiometric control of chloroacetamide to prevent side products. Yields are improved via recrystallization (ethanol/water mixtures) .

Q. How is structural characterization performed for this compound and its analogs?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), thiazole (δ 2.4–2.6 ppm for methyl groups), and acetamide (δ 2.1 ppm for acetyl) .

- IR : Confirm C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C15H14N4O2S2: 363.06) .

Q. What biological activities are associated with thiazole-containing acetamide derivatives?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Derivatives with electron-withdrawing groups (e.g., -NO2) show enhanced activity due to membrane disruption .

- Anti-inflammatory Testing : Measure inhibition of COX-2 via ELISA, with IC50 values compared to standard drugs (e.g., diclofenac) .

Advanced Research Questions

Q. How do crystallographic refinements address challenges in resolving hydrogen-bonding networks for similar acetamides?

- Methodological Answer :

- Software : SHELXL refines X-ray data by modeling anisotropic displacement parameters and validating via R-factor convergence (<5%) .

- Hydrogen Bond Analysis : For example, intramolecular S···O interactions (2.68 Å) and intermolecular N-H···O bonds stabilize crystal packing, as seen in N-[4-acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide .

- Validation Tools : Use PLATON/ADDSYM to check for missed symmetry and CCDC Mercury to visualize π-π stacking .

Q. What structural modifications enhance the compound’s bioactivity, and how are SAR studies designed?

- Methodological Answer :

- Modifications :

- Thiazole substituents : Introducing -CF3 groups increases lipophilicity, improving blood-brain barrier penetration .

- Furan replacement : Replacing furan with pyridine enhances anti-cancer activity (e.g., IC50 reduction in MCF-7 cells) .

- SAR Workflow :

Synthesize derivatives with systematic substituent variations.

Test in dose-response assays (e.g., 0.1–100 µM).

Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and activity .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved methodologically?

- Methodological Answer :

- Standardization :

- Cell Lines : Use authenticated lines (e.g., ATCC) to minimize variability.

- Assay Conditions : Control pH (7.4), serum content (10% FBS), and incubation time (48–72 hours) .

- Data Validation :

- Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA with Tukey’s post-hoc).

- Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.